REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1([NH2:10])[CH2:9][O:8][CH2:7]1)C.[CH3:12][NH2:13]>>[NH2:10][C:6]1([CH2:5][C:4]([NH:13][CH3:12])=[O:3])[CH2:9][O:8][CH2:7]1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(COC1)N)=O
|
Name
|
aqueous solution
|
Quantity
|
2.09 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated down to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(COC1)CC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 278 mg | |
YIELD: PERCENTYIELD | 102% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |